2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole class, characterized by a central thiadiazole ring substituted with a benzylsulfanyl group and an acetamide moiety bearing a 3,4-dimethoxyphenyl group. Its molecular formula is C₁₉H₁₉N₃O₃S₃, with a molar mass of 465.58 g/mol.
Properties
Molecular Formula |
C19H19N3O3S3 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3S3/c1-24-15-9-8-14(10-16(15)25-2)20-17(23)12-27-19-22-21-18(28-19)26-11-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
RCULMNQRMLEFPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with N-(3,4-dimethoxyphenyl)acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have shown promising anticancer activity across multiple studies. The compound has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : Thiadiazole derivatives are believed to induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways. For instance, studies have indicated that compounds with thiadiazole scaffolds can inhibit tumor growth by disrupting mitochondrial function and inducing oxidative stress in cancer cells .
-
Case Studies :
- A study demonstrated that a related thiadiazole compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM .
- Another investigation highlighted the effectiveness of thiadiazole derivatives in inhibiting the growth of lung cancer cells (A549), suggesting a potential role in targeted cancer therapies .
Anticonvulsant Properties
The anticonvulsant potential of thiadiazole derivatives has been documented in various research articles. The compound's structure may enhance its interaction with sodium channels or GABA receptors.
- Research Findings :
- In a study involving animal models, certain thiadiazole compounds demonstrated significant anticonvulsant activity at doses as low as 30 mg/kg, indicating their potential use in treating epilepsy .
- The synthesis and evaluation of similar compounds have shown that modifications to the thiadiazole ring can lead to increased efficacy against induced seizures .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the benzylsulfanyl group enhances the compound's ability to penetrate bacterial cell walls.
- Activity Spectrum :
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as acetylcholinesterase, leading to the disruption of neurotransmission in pests or pathogens. The compound’s sulfur atoms can also form strong bonds with metal ions, which may contribute to its bioactivity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s 3,4-dimethoxyphenyl group distinguishes it from analogues with chlorophenyl (e.g., ), trifluoromethylphenyl (e.g., ), or non-substituted phenyl groups (e.g., ). Methoxy groups increase solubility in polar solvents compared to halogenated derivatives .
Comparison with Target Compound :
- The target compound’s synthesis would likely follow a Schotten-Baumann or hydrazine-mediated route (see ), similar to 5h and 5m.
Biological Activity
The compound 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a novel organic molecule characterized by a unique structural framework that includes a thiadiazole ring and a benzylsulfanyl group. This combination suggests potential biological activities that merit detailed investigation. Thiadiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 480.0 g/mol. The structure comprises:
- A thiadiazole ring , which contributes to its biological activity.
- A benzylsulfanyl group , enhancing its reactivity and interaction with biological targets.
- An acetanilide moiety , which is common in many pharmaceutical agents.
Biological Activity Overview
The biological activity of this compound has been linked to several mechanisms:
- Enzyme Inhibition : The thiadiazole ring can inhibit specific enzymes, potentially affecting metabolic pathways.
- Metal Ion Chelation : The hydrazide functionality can chelate metal ions, influencing their biological roles and interactions.
- Antimicrobial Properties : Preliminary studies suggest the compound may exhibit antimicrobial and antifungal activities.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiadiazole derivatives similar to the compound . For instance:
- Compounds with the 1,3,4-thiadiazole moiety have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, often outperforming standard antibiotics like ampicillin .
- A study indicated that derivatives containing the 1,3,4-thiadiazole ring exhibited Minimum Inhibitory Concentration (MIC) values lower than those of established antifungal agents like itraconazole .
Anticancer Activity
Research has demonstrated that thiadiazole derivatives can induce apoptosis in cancer cells:
- Compounds structurally related to the target compound have been shown to up-regulate pro-apoptotic factors like BAX while down-regulating anti-apoptotic factors such as Bcl-2 in various cancer cell lines (MCF-7, HepG-2) .
- Molecular docking studies suggest these compounds may effectively inhibit Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy .
Case Studies
- Thiadiazole Derivatives Against Cancer : A series of thiadiazole derivatives were synthesized and tested against multiple cancer cell lines. The most promising candidates showed significant cytotoxicity and selective action against cancer cells compared to normal cells .
- Antimicrobial Screening : In a comparative study of various 1,3,4-thiadiazole derivatives, certain compounds demonstrated remarkable antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that substitutions at specific positions on the thiadiazole ring enhanced antimicrobial efficacy .
The proposed mechanisms through which 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide exerts its biological effects include:
- Inhibition of Key Enzymes : By binding to active sites or allosteric sites on enzymes.
- Disruption of Cellular Processes : Through chelation of essential metal ions required for enzyme function or structural integrity.
Comparative Analysis with Related Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-benzylthio-1,3,4-thiadiazole | Contains a similar thiadiazole ring | Lacks the hydrazide functionality |
| 2-chloro-5-nitrophenyl hydrazone | Similar nitrophenyl moiety | Does not contain a thiadiazole ring |
| Benzothiadiazole derivatives | Related sulfur-containing heterocycles | Different functional groups affecting reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
